molecular formula C11H21NO2 B13188653 Methyl 2,3,5,6-tetramethylpiperidine-4-carboxylate

Methyl 2,3,5,6-tetramethylpiperidine-4-carboxylate

Cat. No.: B13188653
M. Wt: 199.29 g/mol
InChI Key: VUEAJPOADHNBEB-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,5,6-tetramethylpiperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine, Oxone, and various nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with iodine can yield hydroxylamine derivatives, while substitution reactions can produce a wide range of substituted piperidine compounds .

Mechanism of Action

The mechanism of action of Methyl 2,3,5,6-tetramethylpiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,3,5,6-tetramethylpiperidine-4-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

Methyl 2,3,5,6-tetramethylpiperidine-4-carboxylate is a piperidine derivative characterized by its unique structure featuring multiple methyl groups and a carboxylate functional group. This compound has garnered interest due to its potential biological activity, particularly in medicinal chemistry and pharmacology. The following sections detail the biological activity, synthesis methods, and relevant research findings associated with this compound.

  • Molecular Formula : C13_{13}H23_{23}NO2_2
  • Molecular Weight : Approximately 199.29 g/mol
  • Structure : The compound consists of a piperidine ring that is heavily substituted with four methyl groups, enhancing its lipophilicity and potentially influencing its biological interactions.

Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors. The presence of multiple methyl groups enhances its ability to penetrate biological membranes, which is crucial for its therapeutic applications.

Research indicates that compounds with similar structures can exhibit significant pharmacological effects. For instance:

  • Enzyme Interaction : Compounds in the piperidine class have been shown to interact with cytochrome P450 enzymes, which are essential for drug metabolism .
  • Receptor Binding : Studies suggest potential binding affinity to neurotransmitter receptors, which could indicate psychoactive properties or effects on the central nervous system .

Case Studies and Experimental Findings

  • Antitumor Activity :
    • A study examined the antitumor effects of piperidine derivatives and found that modifications at specific positions on the piperidine ring significantly influenced their cytotoxicity against various cancer cell lines. This compound may exhibit similar properties due to its structural characteristics .
  • CYP Enzyme Interactions :
    • Investigations into the metabolism of related compounds revealed that CYP3A4 plays a significant role in the metabolic pathways involving piperidine derivatives. This suggests that this compound may undergo similar metabolic processes .

Synthesis Methods

The synthesis of this compound can be achieved through various synthetic routes:

  • Alkylation Reactions : Utilizing alkyl halides in the presence of base can yield the desired piperidine structure.
  • Carboxylation : Introducing the carboxylate group can be accomplished through carbonylation reactions or by using carboxylic acid derivatives.

These methods highlight the compound's accessibility for further research and applications in organic chemistry.

Comparative Analysis

To illustrate the uniqueness of this compound within its chemical class, a comparison with other related compounds is presented below:

Compound NameStructure FeaturesUnique Aspects
Methyl 2,6-dimethylpiperidine-4-carboxylateTwo methyl groups at positions 2 and 6Fewer methyl groups compared to this compound
2,2,6,6-Tetramethylpiperidine-N-oxideContains an amino groupDifferent functional group affecting reactivity
Methyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylateHydroxyl group presentHydroxyl group introduces different solubility

This compound stands out due to its extensive substitution pattern and potential for diverse chemical reactivity compared to these similar compounds.

Future Directions

Further studies are necessary to elucidate specific interactions and mechanisms of action related to this compound. Understanding its pharmacokinetics and pharmacodynamics will be essential for assessing its therapeutic applications and safety profile.

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

methyl 2,3,5,6-tetramethylpiperidine-4-carboxylate

InChI

InChI=1S/C11H21NO2/c1-6-8(3)12-9(4)7(2)10(6)11(13)14-5/h6-10,12H,1-5H3

InChI Key

VUEAJPOADHNBEB-UHFFFAOYSA-N

Canonical SMILES

CC1C(NC(C(C1C(=O)OC)C)C)C

Origin of Product

United States

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